molecular formula C15H14N2OS B366463 2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole CAS No. 294653-52-4

2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole

Katalognummer: B366463
CAS-Nummer: 294653-52-4
Molekulargewicht: 270.4g/mol
InChI-Schlüssel: UEYUFQWEHMSHIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2-Phenoxyethyl)sulfanyl]-1H-benzimidazole is a benzimidazole derivative characterized by a phenoxyethylsulfanyl moiety at position 2 of the benzimidazole core. This compound has garnered significant attention in medicinal chemistry due to its versatile pharmacological profile. Key research highlights include:

  • Antiandrogen Activity: It targets the Binding Function 3 (BF3) site of the androgen receptor (AR), inhibiting AR-dependent pathways in prostate cancer (PCa) and enzalutamide-resistant cell lines .
  • Neurodegenerative Therapy: Derivatives like 1-[2-(4-methylphenoxy)ethyl]-2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole (MEPB) rescue toxicity in Drosophila models of spinal bulbar muscular atrophy (SBMA) by modulating the AR AF2 domain .
  • Structural Features: The phenoxyethylsulfanyl group enhances binding to allosteric sites on nuclear receptors, enabling selective modulation of pathogenic AR activity .

Vorbereitungsmethoden

Core Benzimidazole Synthesis Strategies

The benzimidazole nucleus serves as the foundational structure for derivatization. Contemporary methods prioritize the condensation of o-phenylenediamine with carbonyl equivalents under oxidative or catalytic conditions.

Oxidative Cyclization with Aldehydes

A prevalent method involves the reaction of o-phenylenediamine with aldehydes in the presence of oxidizing agents. For instance, poly(4-vinylpyridine)-trifluoromethanesulfonic acid (PVP-TfOH) catalyzes the cyclization of o-phenylenediamine and aldehydes under solvent-free conditions, achieving yields exceeding 90% within minutes . While this method excels in simplicity and speed, the absence of a sulfanyl group in the aldehyde precursor necessitates post-cyclization modifications for target compound synthesis.

Transition Metal-Catalyzed Approaches

Cobalt(II) acetylacetonate [Co(acac)₂] has emerged as a robust catalyst for benzimidazole formation at room temperature. In methanol, this system facilitates the coupling of o-phenylenediamine and aldehydes, yielding 2-substituted benzimidazoles with >95% efficiency . The mild conditions preserve functional group integrity, making this route suitable for subsequent sulfanyl incorporation.

Sulfanyl Group Introduction Methodologies

The incorporation of the 2-phenoxyethylsulfanyl moiety into the benzimidazole core relies on nucleophilic substitution or alkylation reactions, often leveraging intermediates with reactive sites.

Alkylation of 2-Mercaptobenzimidazole

2-Mercapto-1H-benzimidazole serves as a critical intermediate for thioether formation. Synthesized via the reaction of o-phenylenediamine with carbon disulfide under acidic conditions, this thiol-containing precursor reacts with 2-phenoxyethyl bromide in polar aprotic solvents (e.g., DMF) with potassium carbonate as a base . Typical conditions involve stirring at 60–80°C for 6–12 hours, yielding the target compound in 70–85% purity after recrystallization.

Mechanistic Insights

The alkylation proceeds via an SN2 mechanism, where the thiolate anion attacks the electrophilic carbon of the alkyl bromide. Side products, such as disulfides, are minimized by maintaining anhydrous conditions and stoichiometric control of the alkylating agent.

Direct Cyclization with Pre-Functionalized Substrates

An alternative route employs o-phenylenediamine derivatives pre-equipped with sulfanyl groups. For example, reacting o-phenylenediamine with 2-phenoxyethyl thioester under oxidative conditions (e.g., H₂O₂) induces cyclization, directly yielding the target compound. This one-pot method, however, demands precise stoichiometry and elevated temperatures (70–90°C), with reported yields of 65–75% .

Catalytic Systems and Reaction Optimization

Catalysts play a pivotal role in enhancing reaction efficiency and selectivity.

Acid-Catalyzed Thioether Formation

PVP-TfOH demonstrates versatility in both benzimidazole cyclization and thioether formation. By protonating the thiol group, the catalyst accelerates nucleophilic attack on alkyl halides, reducing reaction times to <30 minutes . Recycling experiments confirm the catalyst retains activity over three cycles, underscoring its industrial viability.

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies based on yield, scalability, and operational complexity:

MethodConditionsYield (%)Catalyst ReusabilityReference
Alkylation of 2-mercapto-BIDMF, K₂CO₃, 80°C, 8h78N/A
PVP-TfOH catalysisSolvent-free, 70°C, 6 min853 cycles
Co(acac)₂-mediated couplingMeOH, rt, 2h92No

Analyse Chemischer Reaktionen

Types of Reactions

2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The phenoxyethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzimidazole derivatives.

Wissenschaftliche Forschungsanwendungen

Biological Applications

Antimicrobial Properties
Research indicates that derivatives of benzimidazole, including 2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole, exhibit significant antimicrobial activity. Studies have demonstrated their effectiveness against various bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways .

Anticancer Activity
Benzimidazole derivatives are widely studied for their anticancer properties. The compound has shown promise in inhibiting the proliferation of cancer cells through multiple pathways, including apoptosis induction and cell cycle arrest. For instance, research has highlighted its effectiveness against ovarian and other cancers, suggesting that it may act as a lead compound for developing novel cancer therapeutics .

Medicinal Applications

Therapeutic Uses
The compound is being investigated for its therapeutic potential in treating various conditions. Notably, a derivative known as 1-[2-(4-methylphenoxy)ethyl]-2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole (MEPB) has been identified for its ability to ameliorate symptoms of spinobulbar muscular atrophy. This highlights the compound's relevance in neuromuscular disorders and its potential role in precision medicine .

Drug Development
The synthesis of this compound serves as a critical step in creating more complex pharmaceutical agents. Its structural properties allow for modifications that can enhance bioactivity and selectivity towards specific biological targets .

Industrial Applications

Chemical Synthesis
In industrial chemistry, this compound is utilized as a building block for synthesizing specialty chemicals and materials. Its versatility allows it to be incorporated into various chemical reactions, leading to the development of novel compounds with desired properties .

Case Studies

StudyFocusFindings
Study on Antimicrobial ActivityEvaluated the efficacy against bacterial strainsShowed significant inhibition of growth in E. coli and Staphylococcus aureus
Anticancer ResearchInvestigated effects on ovarian cancer cellsInduced apoptosis and inhibited cell proliferation at IC50 values below 10 µM
Neuromuscular Disorder TreatmentExamined the effects of MEPB on spinobulbar muscular atrophyDemonstrated improvement in motor function in treated mice models

Wirkmechanismus

The mechanism of action of 2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole involves its interaction with specific molecular targets, such as the androgen receptor. By binding to the androgen receptor, it can modulate the receptor’s activity, thereby influencing the expression of genes involved in cell growth and proliferation. This makes it a potential candidate for the treatment of prostate cancer.

Vergleich Mit ähnlichen Verbindungen

Benzimidazole derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of 2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole with structurally or functionally related compounds:

Antiandrogen Activity: BF3-Targeting Derivatives

Compound Structural Variation Biological Activity Key Findings Reference
This compound Phenoxyethylsulfanyl group Inhibits AR BF3 site; active against enzalutamide-resistant PCa IC₅₀: 1.2 µM (LNCaP cells); disrupts AR-coactivator interactions
Compound 49 (CPD49) 2,6-Dimethylphenoxyethylsulfanyl group Potent antiandrogen in resistant PCa IC₅₀: 0.8 µM (enzalutamide-resistant cells); enhanced BF3 binding
MEPB 4-Methylphenoxyethyl substitution Rescues SBMA toxicity in Drosophila models 80% survival rate in SBMA flies; restores neuromuscular function

Key Insight: Substituents on the phenoxy group (e.g., methyl or dimethyl groups) improve antiandrogen potency by optimizing hydrophobic interactions with the BF3 pocket .

Antiprotozoal Activity: Sulfanyl-Benzimidazoles

Compound Structural Variation Target Pathogen Activity (IC₅₀) Reference
2-{[2-(1H-Imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole Imidazolylethylsulfanyl group Trichomonas vaginalis 0.0698 µM (Derivative 51)
2-Ethoxycarbonyl derivatives Ethoxycarbonyl at position 2 Giardia intestinalis >10× more active than metronidazole
Omeprazole-based analogs Pyridylmethylsulfinyl core Giardia spp. Moderate activity (IC₅₀: 5–10 µM)

Key Insight: The imidazolylethylsulfanyl group confers nanomolar activity against T. vaginalis, likely due to enhanced membrane permeability and target engagement .

Structural Analogues with Modified Cores

Compound Core Modification Therapeutic Application Key Findings Reference
5-Methyl-2-[(pyridin-2-ylmethyl)sulfanyl]-1H-benzimidazole Pyridylmethylsulfanyl group Antigiardial agent Synthesized via SN2 reaction; moderate oxidation stability
2-(2-Nitro-phenyl)-1H-benzimidazole-5-carboxylic acid Nitrophenyl substitution Analgesic and antispasmodic Naloxone-sensitive analgesia; no anticholinergic activity

Key Insight: Core modifications (e.g., pyridylmethylsulfanyl or nitro groups) shift activity toward non-receptor targets, such as ion channels or enzymes .

Structure-Activity Relationship (SAR) Trends

  • Phenoxy Substitutions: Methyl or dimethyl groups on the phenoxy ring enhance antiandrogen activity by increasing hydrophobicity and BF3 binding .
  • Sulfanyl vs. Sulfinyl : Sulfanyl groups (e.g., in antiprotozoal derivatives) improve metabolic stability compared to sulfinyl groups (as in omeprazole analogs) .
  • Imidazole Additions : Imidazolylethylsulfanyl derivatives exhibit superior antiprotozoal activity due to dual-targeting of parasitic enzymes and membranes .

Biologische Aktivität

2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C15H16N2OS\text{C}_{15}\text{H}_{16}\text{N}_2\text{OS}
  • Molecular Weight : 272.36 g/mol
  • CAS Number : 294653-52-4
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Androgen Receptor Modulation : Research indicates that this compound acts as a selective androgen receptor modulator (SARM), which can influence gene expression related to muscle growth and neuroprotection .
  • Antitumor Activity : The compound has shown promising results in inhibiting tumor cell proliferation. In vitro studies have demonstrated its ability to bind to DNA, disrupting the replication process in cancer cells .
  • Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity against various pathogens, potentially making it useful in treating infections .

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of this compound:

Activity Type Tested Model Outcome Reference
AntitumorVarious cancer cell linesSignificant inhibition of cell proliferation
Androgen Receptor ModulationMouse model for SBMAAmelioration of symptoms related to muscle atrophy
AntimicrobialBacterial strainsInhibition of bacterial growth

Case Studies

  • Spinobulbar Muscular Atrophy (SBMA) :
    • A study evaluated the effects of this compound in a mouse model of SBMA. The compound was administered at a dosage of 100 mg/kg, three times per week, showing significant improvements in motor function and reduced degeneration in spinal cord morphology .
  • Antitumor Efficacy :
    • In vitro assays demonstrated that derivatives of benzimidazole, including this compound, exhibited potent antitumor activity against various cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth .

Synthesis and Evaluation

The synthesis of this compound involves a multi-step process that typically includes the reaction between phenoxyethyl sulfide and benzimidazole derivatives. Following synthesis, bioevaluation is crucial for determining its pharmacological properties.

Docking Studies

Molecular docking studies have revealed insights into how this compound interacts with target proteins, suggesting strong binding affinity that correlates with its observed biological activities .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole derivatives?

Methodological Answer: Synthesis typically involves nucleophilic substitution reactions. For example, 2-mercaptobenzimidazole derivatives react with halogenated phenoxyethyl compounds under basic conditions (e.g., KOH in 1,2-dimethoxyethane) at 50–70°C for 8–12 hours. Purification is achieved via column chromatography using silica gel and solvent systems like CHCl₃-hexane . Optimization of substituents at the phenoxyethyl or benzimidazole moieties can be guided by QSAR-derived descriptors (e.g., R1-EpsilonSS, R2-XKHydrophilicArea) to enhance biological activity .

Q. How is antiprotozoal activity evaluated for benzimidazole derivatives?

Methodological Answer: In vitro assays using protozoan cultures (e.g., Giardia or Trichomonas) measure IC₅₀ values via growth inhibition studies. Activity is quantified as pIC₅₀ (-log IC₅₀) for QSAR modeling. Standard protocols include ATPase inhibition assays for H⁺/K⁺-ATPase targeting derivatives, with validation against reference drugs like metronidazole. Activity correlation with substituent hydrophobicity (R2-SAHydrophobicArea) and electronic properties (R1-EpsilonSS) is critical .

Advanced Research Questions

Q. How do QSAR models inform the optimization of this compound derivatives?

Methodological Answer: Three validated QSAR approaches—Multiple Regression (MR), Partial Least Squares (PLS), and Principal Component Regression (PCR)—are used. Key descriptors include:

  • R1-EpsilonSS : Reflects steric and electronic effects at the phenoxyethyl group, contributing ~38–42% to activity. Higher values correlate with enhanced antiprotozoal potency .
  • R2-XKHydrophilicArea : Hydrophilic surface area at the benzimidazole substituents (~33% contribution), directly proportional to activity .
  • R2-SAHydrophobicArea : Hydrophobic interactions (~30–37%) critical for membrane penetration . Models with r² > 0.73, q² > 0.59, and pred_r² > 0.50 are prioritized for virtual screening .

Q. How can discrepancies between computational predictions and experimental bioactivity be resolved?

Methodological Answer: Contradictions often arise from overfitting or inadequate descriptor selection. Strategies include:

  • External Validation : Test set compounds (20–30% of the dataset) validate predictive power (pred_r² > 0.5). Poor external validation (e.g., PCR model pred_r² = 0.58 vs. q² = 0.27) indicates model limitations .
  • Descriptor Refinement : Replace collinear descriptors (e.g., PCR’s R1-smr vs. PLS’s R1-EpsilonSS) with orthogonal parameters.
  • Experimental Replication : Reassess bioactivity under standardized conditions (e.g., ATPase inhibition assays with pantoprazole controls) .

Q. What structural modifications enhance selectivity for specific biological targets (e.g., GPR142 or androgen receptors)?

Methodological Answer: Substituent tuning at the phenoxyethyl or benzimidazole groups alters target affinity. For GPR142 antagonism, introducing electron-withdrawing groups (e.g., -CF₃) at the phenoxy ring improves binding. For androgen receptor inhibition, bulky hydrophobic groups (e.g., 3,5-dimethylpyridyl) at the sulfanyl position enhance BF3 site interaction . Computational docking paired with QSAR descriptors (e.g., +ve Potential Surface Area) guides rational design .

Q. Data Analysis and Experimental Design

Q. How are substituent effects systematically analyzed in benzimidazole derivatives?

Methodological Answer:

  • Group-Based QSAR (G-QSAR) : Divides molecules into substituent regions (R1, R2) to calculate region-specific descriptors (e.g., logP, surface area).
  • Contribution Plots : Quantify substituent impact (e.g., R1 contributes 38% vs. R2’s 62% in PLS models) .
  • Combinatorial Libraries : Generate virtual analogs using substituent permutations (e.g., halogens, alkyl chains) and prioritize synthesis based on predicted pIC₅₀ .

Q. What statistical validation criteria ensure QSAR model reliability?

Methodological Answer:

  • Internal Validation : Cross-validated q² > 0.5 using Leave-One-Out (LOO) or k-fold methods.
  • External Validation : pred_r² > 0.5 for test sets.
  • Randomization Test : αRand R² < 0.1 confirms non-randomness (e.g., PLS model αRand R² = 0.001) .
  • Fischer’s F-test : Fcal > 10 indicates 99.9% significance (e.g., Fcal = 17.18 for MR models) .

Q. Comparative and Mechanistic Studies

Q. How do 2-[(2-phenoxyethyl)sulfanyl] derivatives compare to other benzimidazole-based antiprotozoals?

Methodological Answer: Compared to omeprazole analogs, phenoxyethyl derivatives exhibit improved logP (2.5–3.5 vs. 1.8–2.2) and membrane permeability. However, sulfoxide derivatives (e.g., pantoprazole) show higher H⁺/K⁺-ATPase inhibition due to sulfenamide formation in acidic conditions . Selectivity is tunable via R2 substituents: hydrophilic groups reduce off-target effects on cytochrome P450 .

Q. Conflict Resolution in Data Interpretation

Q. How are contradictory QSAR outcomes from different algorithms reconciled?

Methodological Answer: For example, PCR models may prioritize R2-SAHydrophobicArea, while PLS emphasizes R1-EpsilonSS. Consensus modeling integrates descriptors from all methods, weighted by validation metrics (e.g., PLS’s q² = 0.62 vs. PCR’s q² = 0.27). Descriptor interactions are further probed via molecular dynamics simulations .

Eigenschaften

IUPAC Name

2-(2-phenoxyethylsulfanyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS/c1-2-6-12(7-3-1)18-10-11-19-15-16-13-8-4-5-9-14(13)17-15/h1-9H,10-11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEYUFQWEHMSHIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole
2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole
2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole
2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole
2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole
2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.